

Comparing 2-Hydroxyisophthalaldehyde with 4-hydroxyisophthalaldehyde

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Compound of Interest

Compound Name: 2-Hydroxyisophthalaldehyde

CAS No.: 3328-69-6

Cat. No.: B1584447

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This guide provides an in-depth technical comparison between **2-Hydroxyisophthalaldehyde** (2-HIP) and 4-Hydroxyisophthalaldehyde (4-HIP).[1] It is designed for researchers in organic synthesis, materials science (COFs/MOFs), and medicinal chemistry.[1]

Executive Summary: The Symmetry of Stability

The core distinction between these two isomers lies in their intramolecular hydrogen bonding and molecular symmetry.

- 2-HIP (2-Hydroxybenzene-1,3-dicarbaldehyde): Features a hydroxyl group flanked by two aldehyde groups.[1] This creates a "dual-pincer" intramolecular hydrogen bond network, significantly stabilizing the molecule and facilitating irreversible tautomerization to keto-enamine forms—a critical mechanism for ultrastable Covalent Organic Frameworks (COFs). [1]
- 4-HIP (4-Hydroxybenzene-1,3-dicarbaldehyde): Features a hydroxyl group ortho to one aldehyde but para to the other.[1] This asymmetry creates distinct electronic environments for the two aldehyde groups, allowing for regioselective functionalization and step-wise synthesis, but it lacks the hyper-stability of the 2-HIP enol system.[1]

Part 1: Structural & Physicochemical Analysis

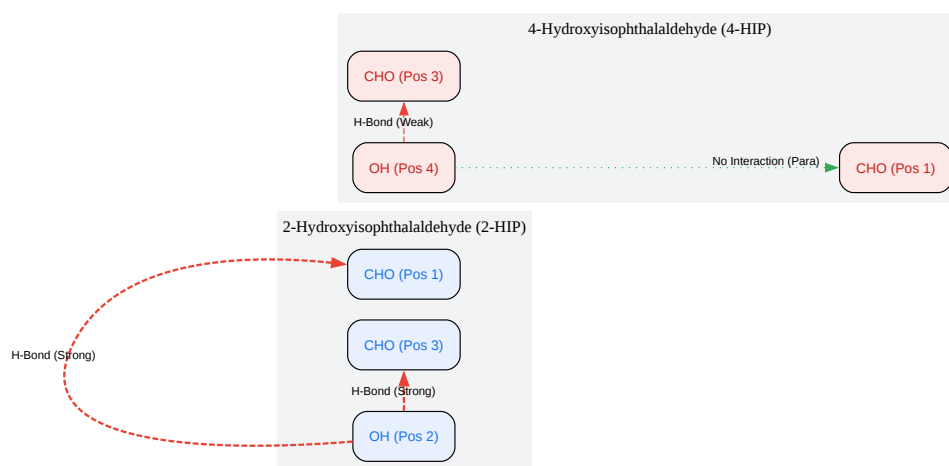
The drastic difference in performance stems from the proton topology.

Feature	2-Hydroxyisophthalaldehyde (2-HIP)	4-Hydroxyisophthalaldehyde (4-HIP)
Structure	Symmetric (Pseudo)	Asymmetric
H-Bonding	Bifurcated/Dual: -OH interacts with both -CHO groups (positions 1 & 3).[1]	Single: -OH interacts only with the ortho -CHO (position 3).
Melting Point	124 °C (Higher lattice energy due to symmetry)	109 °C
Acidity (pKa)	~6.6 – 7.2 (Phenol proton is "locked" by strong H-bonds, making it harder to remove despite EWGs)	~5.98 (Predicted) (More acidic; para-CHO withdraws electrons without H-bond stabilization)
Solubility	Lower in water; high in organic solvents (H-bonds mask polarity).	Higher in polar media (Free aldehyde and exposed -OH).
Key Reactivity	Irreversible Tautomerization (Enol Keto)	Reversible Schiff Base (Imine formation)

Visualizing the H-Bonding Network

The following diagram illustrates the "Dual-Lock" mechanism of 2-HIP versus the "Open" structure of 4-HIP.

Fig 1: 2-HIP features a dual H-bond lock, while 4-HIP leaves the para-aldehyde exposed.



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[1]

Part 2: Synthetic Performance & Applications

1. Covalent Organic Frameworks (COFs)

This is the primary differentiator.

- 2-HIP Advantage (The Keto-Enamine Lock): When 2-HIP condenses with a diamine, the resulting enol-imine intermediate rapidly tautomerizes to a keto-enamine.[1] This form is

chemically robust, resisting hydrolysis in acid/base conditions.[1]

- 4-HIP Disadvantage: It forms a standard enol-imine linkage.[1] Because the -OH is not symmetrically positioned to stabilize the nitrogen via a 6-membered ring transition state on both sides, the linkage remains reversible (hydrolytically unstable).

Mechanism of Stability (2-HIP):

[1]

2. Regioselective Synthesis

- 4-HIP Advantage: Because the two aldehydes in 4-HIP are electronically distinct (one ortho-activated, one para-deactivated by OH), you can perform mono-functionalization.[1]
 - Experiment: Reacting 4-HIP with 1 equivalent of a primary amine at 0°C will preferentially target the para-aldehyde (Pos 1) because the ortho-aldehyde (Pos 3) is shielded by the H-bond with the phenol.
 - 2-HIP: Reacts indiscriminately at both positions due to symmetry, leading to mixtures of mono- and bis-products if stoichiometry isn't controlled perfectly.[1]

Part 3: Biological Application (Hemoglobin Crosslinking)

Both molecules are dialdehydes capable of crosslinking proteins, but their geometry dictates their use.[1]

- 2-HIP (The "Pincer" Crosslinker):
 - Used to bridge two amine residues (e.g., N-terminal Valines) within the Hemoglobin tetramer.[1]
 - The 1,3-dialdehyde spacing with the central -OH allows for chelation-assisted binding, potentially increasing the residence time of the drug on the protein before the covalent bond sets.[1]
- 4-HIP (The "Long-Range" Crosslinker):

- The aldehydes are further apart effectively. It is less efficient at intra-subunit crosslinking but effective for inter-molecular crosslinking (aggregating proteins), which is generally undesirable in therapeutic oxygen carriers.

Part 4: Experimental Protocols

Protocol A: Comparative Schiff Base Synthesis

Objective: Demonstrate the kinetic difference in condensation.

Materials:

- Aldehyde: 1.0 mmol (2-HIP or 4-HIP)[1]
- Amine: 2.2 mmol Aniline
- Solvent: Ethanol (anhydrous)
- Catalyst: Acetic Acid (cat.)

Step-by-Step Workflow:

- Dissolution: Dissolve 150 mg of the respective aldehyde in 10 mL warm ethanol.
 - Observation: 4-HIP dissolves faster; 2-HIP may require mild heating (40°C) due to high lattice energy.[1]
- Addition: Add Aniline (2.2 equiv) dropwise.
- Reflux: Heat to reflux (78°C).
- Monitoring (TLC/UV-Vis):
 - 4-HIP: Reaction reaches equilibrium within 30-60 mins.[1] Product is a standard yellow imine.
 - 2-HIP: Reaction requires 2-4 hours.[1] The intermediate turns distinct orange/red.

- Why? The strong intramolecular H-bonds in 2-HIP must be broken to form the imine, creating an activation energy barrier.[1]
- Isolation: Cool to 0°C. Filter precipitate.
 - 2-HIP Product: Likely Keto-Enamine tautomer (check via NMR: N-H signal ~13 ppm).[1]
 - 4-HIP Product: Enol-Imine (O-H signal ~10-12 ppm).[1]

Protocol B: COF Synthesis (Keto-Enamine Route)

Target: Synthesis of a stable 2D sheet using 2-HIP.

- Charge: In a Pyrex tube, mix 2-HIP (0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (0.2 mmol).
- Solvent: Add 1:1 Mesitylene/Dioxane (3 mL).
- Catalyst: Add 0.1 mL of 6M aqueous Acetic Acid.
- Degas: Freeze-pump-thaw (3 cycles) to remove .
- Polymerization: Seal tube and heat at 120°C for 3 days.
- Result: 2-HIP yields a highly crystalline, chemically stable red powder.[1] 4-HIP under identical conditions yields an amorphous or low-crystallinity solid that degrades in 1M HCl.[1]

Part 5: Mechanistic Visualization (COF Formation)

The following diagram details why 2-HIP is the superior choice for framework stability.

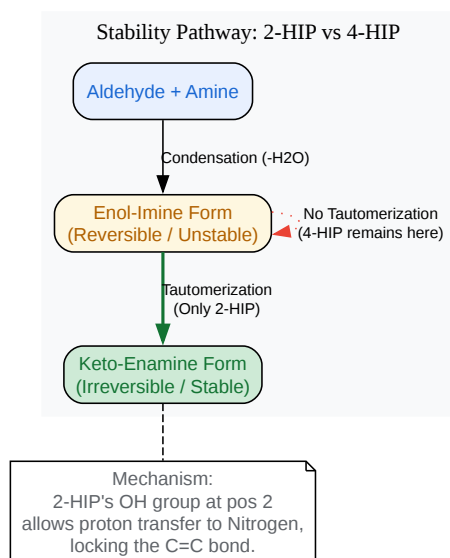


Fig 2: 2-HIP facilitates the irreversible lock to Keto-Enamine, essential for COF stability.

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[1]

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